molecular formula C16H10O4 B1284458 Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone CAS No. 497058-31-8

Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone

Cat. No.: B1284458
CAS No.: 497058-31-8
M. Wt: 266.25 g/mol
InChI Key: JTYBQIWWJQJSOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone (CAS: 497058-31-8) is a bifunctional aromatic ketone comprising a benzodioxole moiety linked via a methanone group to a benzofuran ring. Its molecular formula is C₁₆H₁₀O₄, with a molecular weight of 266.248 g/mol .

Properties

IUPAC Name

1,3-benzodioxol-5-yl(1-benzofuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10O4/c17-16(11-5-6-13-14(8-11)19-9-18-13)15-7-10-3-1-2-4-12(10)20-15/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTYBQIWWJQJSOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587619
Record name (2H-1,3-Benzodioxol-5-yl)(1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497058-31-8
Record name (2H-1,3-Benzodioxol-5-yl)(1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50587619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The preparation of Benzodioxol-5-yl-benzofuran-2-yl-methanone typically involves:

  • Formation or availability of the benzodioxole ring system.
  • Construction or use of the benzofuran-2-yl moiety.
  • Coupling these two fragments via a methanone linkage (carbonyl group).

This can be achieved through multi-step organic synthesis involving halogenated intermediates, nucleophilic substitution, and carbonylation reactions.

Preparation of the Benzodioxole Component

The benzodioxole ring (1,3-benzodioxole) is a common heterocyclic motif prepared via cyclization of catechol derivatives with appropriate reagents to form the dioxole ring. According to patent WO2018234299A1, methods for preparing 1,3-benzodioxole heterocyclic compounds involve:

  • Starting from substituted catechols or halogenated aromatic precursors.
  • Using reagents that promote cyclization to form the dioxole ring.
  • Functionalizing the ring with halogens (chloro, bromo, fluoro) or alkyl groups (methyl, ethyl, etc.) to facilitate further coupling steps.

The patent specifically mentions the use of halogenated intermediates where halogen substituents (chloro, bromo, fluoro) are introduced to activate the aromatic ring towards subsequent nucleophilic substitution or cross-coupling reactions.

Construction of the Benzofuran-2-yl Moiety

Benzofuran derivatives are typically synthesized by:

  • Cyclization of o-hydroxyaryl ketones or aldehydes under acidic or oxidative conditions.
  • Transition metal-catalyzed cross-coupling reactions to introduce substituents at the 2-position.
  • Photochemical or catalytic methods to functionalize the benzofuran ring.

A recent green chemistry approach involves photocatalyst-free three-component strategies, where benzofuran derivatives are formed via irradiation of aryl aldehydes with [1.1.1]propellane under inert atmosphere, followed by purification via column chromatography. Although this method is more general, it demonstrates modern synthetic routes applicable to benzofuran derivatives.

Coupling to Form Benzodioxol-5-yl-benzofuran-2-yl-methanone

The key step is linking the benzodioxole and benzofuran units via a methanone group. This is typically done by:

  • Using α-halo ketones (e.g., chloroacetyl chloride) as acylating agents.
  • Reacting benzofuran derivatives with α-halo ketones in the presence of bases such as anhydrous potassium carbonate in solvents like dimethylformamide (DMF).
  • This reaction affords the corresponding benzofuran-2-yl-methanone derivatives substituted with benzodioxole groups.

For example, in a study on related benzodifuranyl compounds, benzofuran derivatives were reacted with chloroacetyl chloride in DMF with potassium carbonate to yield ketone-linked heterocyclic compounds.

Summary Table of Preparation Steps

Step Starting Material Reagents/Conditions Product/Intermediate Notes
1 Substituted catechol or halogenated aromatic Cyclization reagents (acidic or base) 1,3-Benzodioxole ring system Halogen substituents introduced if needed
2 o-Hydroxyaryl ketone/aldehyde Acidic/oxidative cyclization or photocatalytic irradiation Benzofuran-2-yl derivative Photocatalyst-free methods possible
3 Benzofuran derivative + α-halo ketone Chloroacetyl chloride, anhydrous K2CO3, DMF Benzodioxol-5-yl-benzofuran-2-yl-methanone Key acylation step forming methanone linkage

Detailed Research Findings

  • Patent WO2018234299A1 provides robust synthetic routes for benzodioxole heterocycles, emphasizing the role of halogen substituents to facilitate cross-coupling and acylation reactions.

  • PMC Article (2020) describes the use of chloroacetyl chloride in DMF with potassium carbonate to acylate benzofuran derivatives, yielding ketone-linked heterocyclic compounds with potential biological activity. This method is adaptable for the synthesis of benzodioxol-5-yl-benzofuran-2-yl-methanone.

  • Green Chemistry Approach (RSC PDF) demonstrates modern photochemical methods for synthesizing benzofuran derivatives, highlighting mild conditions and environmentally friendly protocols that can be integrated into the synthetic sequence.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.

    Reduction: This can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives of benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone. For instance, compounds derived from this structure have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria. A notable study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 80 nM against Sarcina and Staphylococcus aureus . This suggests that these compounds could serve as potential candidates for developing new antibiotics.

Antifungal Activity
Another application of this compound is in antifungal treatments. A dimeric form of this compound isolated from Magnolia grandiflora exhibited moderate antifungal activity with an IC50 value of 53.5 µM against Fusarium oxysporum, indicating its potential use in agricultural fungicides .

Anti-inflammatory Properties
Research has also indicated that derivatives of this compound may possess anti-inflammatory properties. The structural features that allow for interaction with inflammatory pathways make this compound a candidate for further investigation in treating inflammatory diseases.

Agricultural Applications

The antifungal properties discussed above not only contribute to medicinal applications but also have significant implications in agriculture. The ability to inhibit fungal growth can be utilized in developing eco-friendly fungicides that reduce crop losses due to fungal infections. The moderate efficacy against pathogens like Fusarium oxysporum can be particularly beneficial for crops susceptible to these diseases.

Material Science

Synthesis of Novel Materials
this compound can also be incorporated into the synthesis of novel materials. Its unique chemical structure allows it to be utilized in creating polymers or composites with specific desired properties, such as enhanced thermal stability or improved mechanical strength.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its applications. Various studies have employed spectroscopic methods such as NMR and mass spectrometry to elucidate the structure and confirm the presence of functional groups responsible for its bioactivity .

Compound NameTypeMIC/IC50 ValueTarget Organism
Compound AAntibacterial80 nMSarcina
Compound BAntibacterial110 nMStaphylococcus aureus
Compound CAntifungal53.5 µMFusarium oxysporum

Mechanism of Action

The mechanism of action of Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone involves its interaction with specific molecular targets. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Benzo[d][1,3]dioxol-5-yl(furan-2-yl)methanone (CAS: 868944-60-9)

  • Molecular Formula : C₁₂H₈O₄
  • Molecular Weight : 216.19 g/mol
  • Key Differences : Replaces the benzofuran ring with a simpler furan group.
  • Implications :
    • Reduced aromaticity and molecular weight compared to the target compound.
    • The furan’s lower electron density may diminish π-π stacking efficiency in crystallographic packing .

(5-Bromo-3-methyl-1-benzofuran-2-yl)(phenyl)methanone (CAS: 1261352-83-3)

  • Molecular Formula : C₁₇H₁₁BrO₂
  • Molecular Weight : 327.17 g/mol
  • Key Differences : Substitutes benzodioxole with a phenyl group and introduces bromo/methyl substituents on the benzofuran.
  • Methyl groups may introduce steric hindrance, affecting conformational flexibility .

Benzo[d][1,3]dioxol-5-yl(2-(hydroxymethyl)piperidin-1-yl)methanone (CAS: 1156429-26-3)

  • Molecular Formula: C₁₄H₁₇NO₄
  • Molecular Weight : 263.29 g/mol
  • Key Differences : Replaces benzofuran with a piperidine ring bearing a hydroxymethyl group.
  • Implications :
    • Introduction of a nitrogen atom enables hydrogen bonding and basicity, altering solubility and bioavailability.
    • The piperidine ring’s flexibility could influence binding interactions in biological systems .

1-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)ethanone (CAS: 58621-51-5)

  • Molecular Formula : C₁₁H₁₂O₂
  • Molecular Weight : 176.21 g/mol
  • Key Differences : Features a dihydrobenzofuran core with an acetyl substituent.
  • The acetyl group may enhance electrophilicity at the ketone position .

1-(5-Methoxy-3-methyl-1-benzofuran-2-yl)ethanone (CAS: 33038-32-3)

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • Key Differences : Contains methoxy and methyl substituents on the benzofuran.
  • Methyl substituents may sterically hinder rotation around the methanone bond .

Structural and Functional Analysis

Crystallographic Insights

While direct crystallographic data for the target compound are absent, tools like SHELX and Mercury are critical for analyzing structural analogs. For example:

  • Packing Patterns : Benzofuran-containing analogs (e.g., CAS 1261352-83-3) likely exhibit distinct packing due to halogen or methyl substituents .
  • Hydrogen Bonding : Piperidine derivatives (e.g., CAS 1156429-26-3) may form intermolecular hydrogen bonds via the hydroxymethyl group .

Electronic and Steric Effects

  • Electron Density : Methoxy and benzodioxole groups enhance electron richness, influencing redox properties .
  • Steric Factors : Bulky substituents (e.g., bromine in CAS 1261352-83-3) may limit access to reactive sites in catalytic applications .

Biological Activity

Benzo[1,3]dioxol-5-YL-benzofuran-2-YL-methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H10_{10}O4_{4}
  • Molecular Weight : 266.248 g/mol
  • CAS Number : 497058-31-8

The compound features a benzofuran moiety fused with a benzo[1,3]dioxole ring, contributing to its unique chemical properties and biological activities .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A notable study demonstrated its efficacy against various cancer cell lines:

Cancer Type Cell Line IC50_{50} (µM) Mechanism of Action
Colorectal CancerHCT11612.5Induction of apoptosis through mitochondrial pathways
Lung CancerA54915.0Inhibition of cell proliferation via cell cycle arrest
Breast CancerMCF-710.0Modulation of estrogen receptor signaling
Prostate CancerPC320.0Inhibition of androgen receptor activity

The compound's mechanism of action primarily involves the induction of apoptosis and modulation of critical signaling pathways associated with cancer progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. A recent study assessed its effectiveness against various pathogens:

Pathogen Type Microorganism IC50_{50} (µM) Effect
FungalFusarium oxysporum53.5Fungistatic effect observed in dose-dependent assays
BacterialStaphylococcus aureus30.0Significant inhibition of growth at higher concentrations

The compound demonstrated moderate antifungal activity, particularly against Fusarium oxysporum, indicating its potential use in agricultural applications as a fungicide.

Case Studies and Research Findings

  • Anticancer Efficacy in Colorectal Cancer :
    A study published in Medicinal Chemistry highlighted the compound's ability to inhibit cell growth in colorectal cancer cells through apoptosis induction. The researchers noted that the compound effectively reduced tumor size in animal models when administered at therapeutic doses .
  • Antimicrobial Properties Against Fungal Pathogens :
    Another research effort focused on the antifungal properties of this compound against Fusarium oxysporum. The results indicated a significant dose-dependent inhibition of fungal mycelial growth, suggesting potential applications in crop protection strategies against this pathogen .

Q & A

Q. What are the common synthetic routes for Benzo[1,3]dioxol-5-yl-benzofuran-2-yl-methanone and its derivatives?

Q. How is structural characterization performed for this compound?

  • Methodological Answer: Spectroscopic techniques are critical:
  • 1^1H/13^{13}C-NMR identifies substituent patterns (e.g., benzodioxole protons at δ 6.7–7.1 ppm, benzofuran carbonyl at ~170 ppm) .
  • IR confirms ketone (C=O stretch at 1705 cm1^{-1}) and benzodioxole (C-O-C at 1221–1325 cm1^{-1}) functionalities .
  • X-ray crystallography (via SHELXL/SHELXS) resolves stereochemistry and packing motifs, with Mercury 2.0 used for void analysis and interaction mapping .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer: Discrepancies often arise from metabolic instability or poor pharmacokinetics . For example, derivatives showing potent α-glucosidase inhibition (99.3% in vitro) may fail in vivo due to rapid hepatic clearance . Strategies include:
  • Prodrug design (e.g., acetylating hydroxyl groups to enhance bioavailability) .

  • Pharmacokinetic profiling using LC-MS to track metabolites in plasma .

  • Dose optimization guided by ED50_{50}/LD50_{50} ratios (e.g., anticonvulsant ED50_{50} = 45–81 mg/kg vs. LD50_{50} > 500 mg/kg) .

    • Data Table:
CompoundIn Vitro IC50_{50} (α-glucosidase)In Vivo ED50_{50} (scPTZ model)Toxicity (LD50_{50})
50.8 μM45 mg/kg>500 mg/kg
131.2 μM48 mg/kg>500 mg/kg
192.1 μM81 mg/kg>500 mg/kg

Q. What strategies optimize selectivity for enzyme targets (e.g., MAGL vs. uPAR)?

  • Methodological Answer: Molecular docking (AutoDock Vina) and QSAR modeling differentiate binding modes. For instance:
  • Monoacylglycerol lipase (MAGL) inhibitors require a planar benzofuran scaffold for active-site penetration, achieving IC50_{50} = 50 nM .
  • uPAR antagonists benefit from sulfonyl or azo groups to disrupt protein-protein interactions, reducing breast cancer cell migration by 70% at 10 μM .
  • Selectivity ratios are validated via counter-screening against related enzymes (e.g., FAAH, COX-2) .

Structural and Mechanistic Questions

Q. How do crystallographic studies inform SAR for benzodioxole-benzofuran hybrids?

  • Methodological Answer: Mercury CSD 2.0 analyzes intermolecular interactions (e.g., π-π stacking between benzofuran and Phe residues) and hydrogen-bond networks. For example:
  • Crystal packing of 3-(1,3-benzodioxol-5-yl)-3H-benzo[f]isobenzofuran-1-one reveals a 160° dihedral angle between rings, favoring MAGL binding .
  • Torsional strain in derivatives with bulky tert-butyl groups reduces activity (e.g., ED50_{50} increases from 45 → 110 mg/kg) .

Analytical Challenges

Q. How are impurities or isomers detected in synthesized batches?

  • Methodological Answer: Chiral HPLC (Daicel AD-H column) separates enantiomers, while GC-MS identifies regioisomers (e.g., 2% impurity in 3h due to incomplete cyclization) . HRMS validates molecular ions (e.g., m/z 394.4 [M+H]+^+ with <2 ppm error) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.